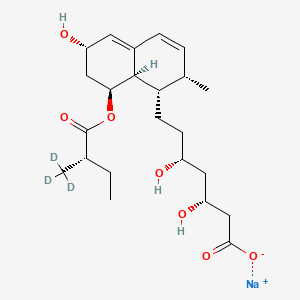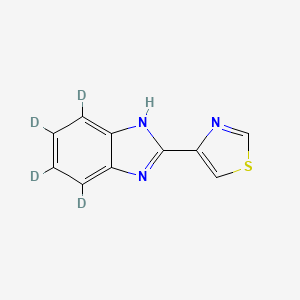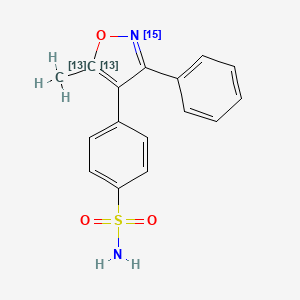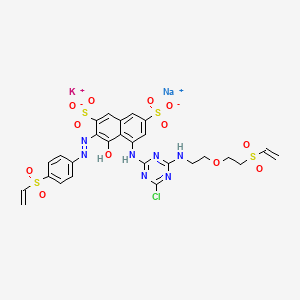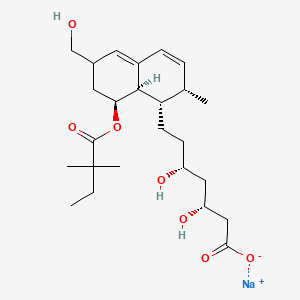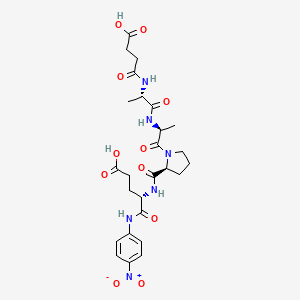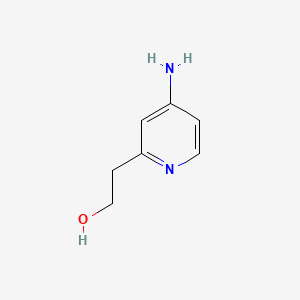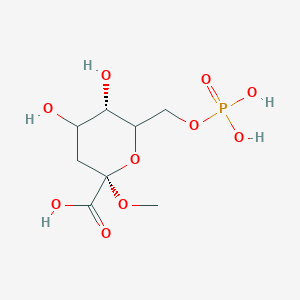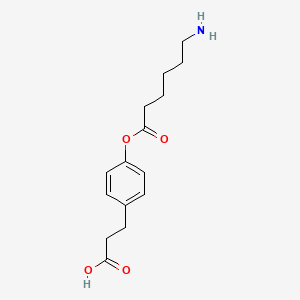
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, including phenolic analogs, have been extensively studied for their anticancer properties. The chemical structure of cinnamic acids allows for diverse biological activities, particularly in anticancer research. These compounds have shown potential in medicinal research as traditional and synthetic antitumor agents. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive overview of the synthesis, biological evaluation, and anticancer research applications of cinnamic acid derivatives, highlighting their underutilized potential in the past decades and the recent surge in attention towards their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Activities of Chlorogenic Acid
Chlorogenic Acid (CGA) is another compound related to the phenolic acid group, abundant in green coffee extracts and tea. It exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities. CGA has been speculated to play crucial roles in lipid and glucose metabolism regulation, suggesting potential therapeutic applications in managing disorders like cardiovascular disease, diabetes, and obesity. Naveed et al. (2018) call for further research to optimize its biological and pharmacological effects, paving the way for its practical use as a natural food additive (Naveed et al., 2018).
Bioactive Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) possess significant biological properties, making them of interest in various fields, including cosmeceutical applications. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. The review by Taofiq et al. (2017) discusses HCAs as multifunctional ingredients for topical application, emphasizing the challenges associated with their use in cosmetic formulations and the potential of microencapsulation techniques for their stabilization and sustained release (Taofiq et al., 2017).
Antioxidant Properties and SAR of Hydroxycinnamic Acids
The structure-activity relationships (SARs) of hydroxycinnamic acids have been explored to generate more potent antioxidant molecules. Razzaghi-Asl et al. (2013) provide insights into the importance of an unsaturated bond in the side chain and the presence of ortho-dihydroxy phenyl groups (catechol moiety) for enhancing antioxidant activity. This review also addresses the pro-oxidant effect of HCAs in some test systems, contributing to the understanding of optimizing the structure for improved antioxidant activities (Razzaghi-Asl et al., 2013).
Propiedades
IUPAC Name |
3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFOQOMOXWCFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652428 |
Source


|
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-Aminocaproyloxy)phenyl)propionic acid | |
CAS RN |
760127-60-4 |
Source


|
| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

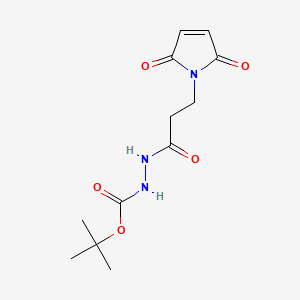
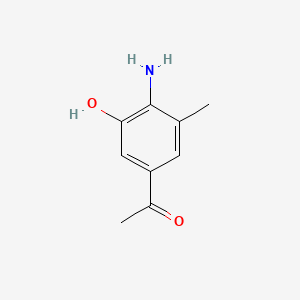
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
